molecular formula C19H18N4O4S2 B2741529 2-((3,5-dimethylisoxazol-4-yl)methyl)-4-(3-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 1251671-98-3

2-((3,5-dimethylisoxazol-4-yl)methyl)-4-(3-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2741529
CAS No.: 1251671-98-3
M. Wt: 430.5
InChI Key: BIMWOYCLOMBWRE-UHFFFAOYSA-N
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Description

The compound 2-((3,5-dimethylisoxazol-4-yl)methyl)-4-(3-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide features a complex heterocyclic scaffold. Its core structure comprises a pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one ring system, modified with:

  • A 3-(methylthio)phenyl substituent at position 4, introducing sulfur-mediated lipophilicity and electron-withdrawing effects.
  • Two sulfone groups (1,1-dioxide), enhancing polarity and metabolic stability.

Properties

IUPAC Name

2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-(3-methylsulfanylphenyl)-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S2/c1-12-16(13(2)27-21-12)11-22-19(24)23(14-6-4-7-15(10-14)28-3)18-17(29(22,25)26)8-5-9-20-18/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMWOYCLOMBWRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2C(=O)N(C3=C(S2(=O)=O)C=CC=N3)C4=CC(=CC=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3,5-dimethylisoxazol-4-yl)methyl)-4-(3-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and significant research findings.

Chemical Structure and Properties

The compound features a pyrido-thiadiazine core with isoxazole and methylthio substituents. Its molecular formula is C15H16N4O3SC_{15}H_{16}N_4O_3S with a molecular weight of approximately 336.38 g/mol. The presence of multiple heteroatoms contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies on related pyrazole derivatives have shown promising antibacterial and antifungal activities. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity TypeInhibition Concentration (IC50)
Compound ABacterial10 µg/mL
Compound BFungal5 µg/mL
Compound CBacterial15 µg/mL

Antioxidant Properties

The antioxidant capacity of this class of compounds has been evaluated in various studies. Antioxidants are crucial for neutralizing free radicals and preventing cellular damage. Compounds similar to the target molecule have demonstrated effective radical scavenging abilities in vitro .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored extensively. Inhibitors targeting enzymes like dihydroorotate dehydrogenase (DHODH) have shown efficacy against various diseases including cancer and autoimmune disorders. The compound's structural components suggest it may interact with key active sites in these enzymes, leading to significant inhibitory effects .

Study on Dihydroorotate Dehydrogenase Inhibition

A study conducted by Umesha et al. demonstrated that a structurally similar compound exhibited higher activity than known DHODH inhibitors like brequinar and teriflunomide. This suggests that the target compound may also possess similar or enhanced inhibitory effects on DHODH, potentially making it a candidate for further development in immunosuppressive therapies .

Antimicrobial Evaluation

In another investigation, derivatives of the target compound were synthesized and tested for their antimicrobial properties against various pathogens. The results indicated that certain analogs displayed potent activity against both Gram-positive and Gram-negative bacteria, highlighting the therapeutic potential of this chemical class .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s activity and physicochemical properties are influenced by substituents on the phenyl ring and the heterocyclic core. Key analogs include:

Table 1: Comparative Analysis of Structural Analogs
Compound Name / Identifier Substituent at Position 4 Core Structure Molecular Formula Key Features
Target Compound 3-(methylthio)phenyl Pyrido[2,3-e][1,2,4]thiadiazinone C₁₉H₁₈N₄O₄S₂ (estimated) High lipophilicity (methylthio), sulfone groups enhance stability.
4-Methoxyphenyl Analog 4-methoxyphenyl Pyrido[2,3-e][1,2,4]thiadiazinone C₁₈H₁₇N₃O₅S Methoxy group increases electron density; reduced lipophilicity vs. methylthio.
USP Torsemide Related Compound E 3-tolyl (methylphenyl) Pyrido[4,3-e][1,2,4]thiadiazinone C₁₃H₁₁N₃O₃S Simpler structure; lacks isoxazole and sulfone groups; lower molecular weight.
Thiadiazole Derivatives (e.g., 13a–13d) Varied (e.g., nitrophenyl) 1,3,4-Thiadiazole C₁₄H₁₂N₆O₂S (varies) Thiadiazole core (vs. thiadiazinone); nitro groups enhance electrophilicity.

Pharmacological and Physicochemical Insights

a) Substituent Effects on Bioactivity
  • Methylthio (Target) vs. The methoxy group’s electron-donating nature may improve solubility but reduce metabolic stability due to oxidative demethylation pathways.
  • 3-Tolyl (USP Compound ) vs. Its simpler structure may correlate with lower toxicity but reduced target specificity.
b) Core Heterocycle Modifications
  • Thiadiazinone vs. Thiadiazole (Derivatives ): The pyrido-thiadiazinone core in the target compound offers a fused bicyclic system, improving rigidity and π-stacking interactions compared to monocyclic thiadiazoles.
c) Sulfone Groups
  • The 1,1-dioxide moieties in the target compound increase polarity and metabolic resistance to reduction, contrasting with analogs lacking sulfones (e.g., USP compound ).

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